(3S,3aS,7aS)-3-(pyridin-3-yloxy)octahydropyrano[3,2-b]pyrrole
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Overview
Description
(3S,3aS,7aS)-3-(pyridin-3-yloxy)octahydropyrano[3,2-b]pyrrole is a complex organic compound that features a pyridine ring attached to an octahydropyrano[3,2-b]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aS,7aS)-3-(pyridin-3-yloxy)octahydropyrano[3,2-b]pyrrole typically involves the following steps:
Formation of the Pyrano[3,2-b]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (3S,3aS,7aS)-3-(pyridin-3-yloxy)octahydropyrano[3,2-b]pyrrole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential. It could serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural features might impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (3S,3aS,7aS)-3-(pyridin-3-yloxy)octahydropyrano[3,2-b]pyrrole would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,3aS,7aS)-3-(pyridin-2-yloxy)octahydropyrano[3,2-b]pyrrole
- (3S,3aS,7aS)-3-(pyridin-4-yloxy)octahydropyrano[3,2-b]pyrrole
Uniqueness
What sets (3S,3aS,7aS)-3-(pyridin-3-yloxy)octahydropyrano[3,2-b]pyrrole apart from similar compounds is the position of the pyridine ring attachment. This can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications.
Properties
IUPAC Name |
(3S,3aS,7aS)-3-pyridin-3-yloxy-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-9(7-13-5-1)16-11-8-14-10-4-2-6-15-12(10)11/h1,3,5,7,10-12,14H,2,4,6,8H2/t10-,11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAVJKRRMKBGBG-SRVKXCTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CN2)OC3=CN=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@H](CN2)OC3=CN=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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